4-(3-Bromo-benzenesulfonyl)-thiomorpholine
CAS No.: 850349-32-5
Cat. No.: VC3749908
Molecular Formula: C10H12BrNO2S2
Molecular Weight: 322.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850349-32-5 |
---|---|
Molecular Formula | C10H12BrNO2S2 |
Molecular Weight | 322.2 g/mol |
IUPAC Name | 4-(3-bromophenyl)sulfonylthiomorpholine |
Standard InChI | InChI=1S/C10H12BrNO2S2/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 |
Standard InChI Key | ALQQBRRUKQEDOM-UHFFFAOYSA-N |
SMILES | C1CSCCN1S(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES | C1CSCCN1S(=O)(=O)C2=CC(=CC=C2)Br |
Introduction
Parameter | Details |
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CAS Registry Number | 850349-32-5 |
IUPAC Name | 4-(3-Bromo-benzenesulfonyl)-thiomorpholine |
Molecular Formula | C₁₀H₁₂BrNO₂S₂ |
Molecular Weight | 322.2 g/mol |
The presence of both a thiomorpholine ring and a bromobenzenesulfonyl group within the same molecule creates a compound with potentially diverse reactivity profiles and applications in chemical research.
Structural Characteristics and Properties
Structural Features
4-(3-Bromo-benzenesulfonyl)-thiomorpholine incorporates several important structural elements that define its chemical behavior:
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A thiomorpholine ring, which is a six-membered heterocyclic structure containing both nitrogen and sulfur atoms
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A benzenesulfonyl group with a bromine substituent at the meta (3-) position
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A sulfonamide linkage connecting these two major moieties
These structural features contribute to the compound's chemical reactivity, solubility profile, and potential biological activities.
Property | Description |
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Physical State | Likely a crystalline solid at room temperature |
Color | Not specifically reported |
Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited water solubility |
Stability | Should be stored away from foodstuffs and incompatible materials |
Reactivity | May undergo typical reactions of sulfonamides and aryl bromides |
The presence of the bromine atom on the benzene ring provides a reactive site for potential cross-coupling reactions, while the sulfonamide linkage offers opportunities for further chemical modifications.
Synthesis Methods
General Synthetic Approaches
The most likely approach involves the reaction between thiomorpholine and 3-bromobenzenesulfonyl chloride. This type of reaction typically proceeds through the nucleophilic attack of the nitrogen atom in thiomorpholine on the sulfur atom of the sulfonyl chloride, with the elimination of HCl.
The general reaction scheme would involve:
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Preparation or commercial acquisition of 3-bromobenzenesulfonyl chloride
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Reaction with thiomorpholine under appropriate conditions
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Purification of the resulting product
Reaction Conditions and Considerations
For successful synthesis of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine, several factors would need to be carefully controlled:
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Solvent selection: Typically, aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile
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Base addition: To neutralize the HCl generated during the reaction
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Temperature control: Often conducted at low to moderate temperatures
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Reaction time: Sufficient for complete conversion while minimizing side reactions
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Purification methods: Likely involving recrystallization or column chromatography
This synthesis approach aligns with established methods for preparing sulfonamides, which often form the basis for various pharmaceutical intermediates and research compounds.
Analogous Compounds and Comparative Analysis
To better understand the potential characteristics of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine, it is valuable to examine related compounds with similar structural features.
Benzenesulfonamide Derivatives
Benzenesulfonamides represent an important class of compounds with diverse applications. For instance, N-substituted p-benzenedisulfonamides exhibit pharmacological properties as carbonic anhydrase inhibitors, capable of depressing the central nervous system and increasing water and sodium excretion .
Table 3: Comparison of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine with Related Compounds
These comparisons highlight the potential significance of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine within the broader context of sulfonyl-containing compounds with research and medicinal applications.
Research Gaps and Future Directions
Current Limitations in Research
The available literature on 4-(3-Bromo-benzenesulfonyl)-thiomorpholine reveals several significant research gaps:
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Limited data on physical and chemical properties
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Lack of detailed synthetic procedures specifically for this compound
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Insufficient information on biological activities and potential applications
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Minimal structural characterization data such as NMR, IR, or X-ray crystallography
These gaps present opportunities for further research to more fully characterize this compound and explore its potential applications.
Recommended Research Directions
To address the current limitations in knowledge about 4-(3-Bromo-benzenesulfonyl)-thiomorpholine, several research directions are recommended:
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Development and optimization of synthetic routes with detailed procedures
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Comprehensive physical and chemical characterization
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Investigation of reactivity patterns, particularly focusing on the bromine functionality
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Exploration of potential biological activities
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Computational studies to predict properties and potential applications
These research efforts would contribute valuable information to the scientific community regarding this relatively understudied compound.
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